molecular formula C12H13NO3 B070742 (S)-4-Phenyl-3-propionyloxazolidin-2-one CAS No. 184363-66-4

(S)-4-Phenyl-3-propionyloxazolidin-2-one

Cat. No.: B070742
CAS No.: 184363-66-4
M. Wt: 219.24 g/mol
InChI Key: TYZVFKRBBHHHSX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Phenyl-3-propionyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. Its unique structure, featuring a phenyl group and a propionyl group attached to an oxazolidinone ring, makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenyl-3-propionyloxazolidin-2-one typically involves the reaction of (S)-phenylglycinol with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions generally require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Phenyl-3-propionyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones, alcohols, and amines, which can be further utilized in synthetic applications.

Scientific Research Applications

(S)-4-Phenyl-3-propionyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials, owing to its versatility and reactivity.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-3-propionyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound, leading to the desired stereochemical outcomes.

Comparison with Similar Compounds

    ®-4-Phenyl-3-propionyloxazolidin-2-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

    4-Phenyl-3-acetyloxazolidin-2-one: A structurally similar compound with an acetyl group instead of a propionyl group.

    4-Phenyl-3-butyryloxazolidin-2-one: Another analog with a butyryl group, offering different reactivity and applications.

Uniqueness: (S)-4-Phenyl-3-propionyloxazolidin-2-one stands out due to its specific stereochemistry, which is crucial for its role as a chiral auxiliary. Its ability to induce high enantioselectivity in various reactions makes it a valuable tool in asymmetric synthesis.

Properties

IUPAC Name

(4S)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZVFKRBBHHHSX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H](COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373071
Record name (S)-4-Phenyl-3-propionyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184363-66-4
Record name (4S)-3-(1-Oxopropyl)-4-phenyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184363-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-Phenyl-3-propionyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Phenyl-3-propionyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-4-Phenyl-3-propionyloxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(S)-4-Phenyl-3-propionyloxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(S)-4-Phenyl-3-propionyloxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-4-Phenyl-3-propionyloxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(S)-4-Phenyl-3-propionyloxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.